molecular formula C11H15N B2596510 8-Ethyl-1,2,3,4-tetrahydroquinoline CAS No. 103858-38-4

8-Ethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2596510
CAS No.: 103858-38-4
M. Wt: 161.248
InChI Key: HCKTXASHYLOGNI-UHFFFAOYSA-N
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Description

8-Ethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the tetrahydroquinoline family. These compounds are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The structure of this compound consists of a quinoline ring system that is partially saturated, with an ethyl group attached to the eighth position.

Scientific Research Applications

8-Ethyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits notable biological activities, making it a candidate for drug development and biochemical studies.

    Medicine: Derivatives of this compound are explored for their potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: It is used in the production of pesticides, antioxidants, photosensitizers, and dyes

Safety and Hazards

The safety information for 8-Ethyl-1,2,3,4-tetrahydroquinoline includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Future Directions

The synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition has been reported . This method saves time during the workup procedure and yields minimal reagent . This could be a promising direction for future research and development in the synthesis of tetrahydroquinolines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the three-component cascade reaction of 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael–Michael addition with 2-alkenyl anilines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar cascade reactions. The use of commercially available and inexpensive starting materials like ethyl cyanoacetate makes this method economically viable. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Ethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have significant biological and industrial applications .

Mechanism of Action

The mechanism of action of 8-Ethyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features but without the ethyl group.

    8-Methyl-1,2,3,4-tetrahydroquinoline: Similar to 8-Ethyl-1,2,3,4-tetrahydroquinoline but with a methyl group instead of an ethyl group.

    1,2,3,4-Tetrahydroisoquinoline: A related compound with an isoquinoline structure.

Uniqueness: this compound is unique due to the presence of the ethyl group at the eighth position, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in its pharmacological properties compared to other similar compounds .

Properties

IUPAC Name

8-ethyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-9-5-3-6-10-7-4-8-12-11(9)10/h3,5-6,12H,2,4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKTXASHYLOGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1NCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103858-38-4
Record name 8-ethyl-1,2,3,4-tetrahydroquinoline
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